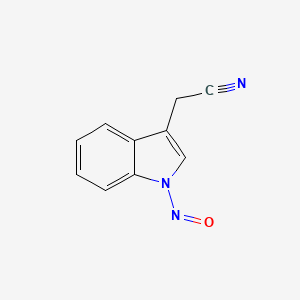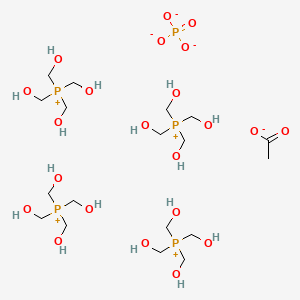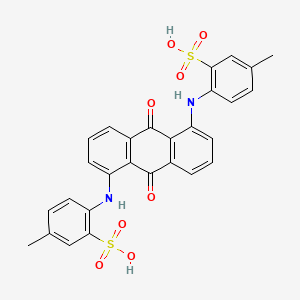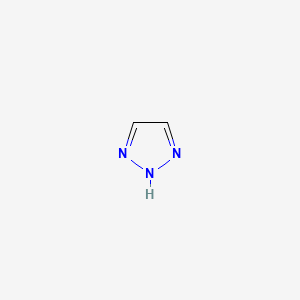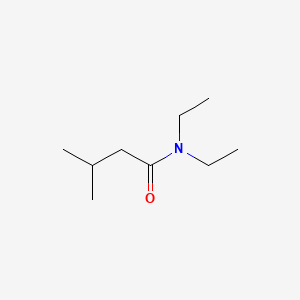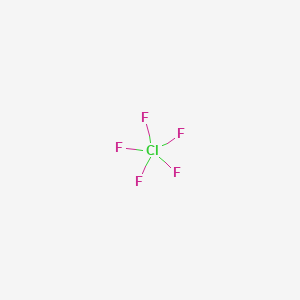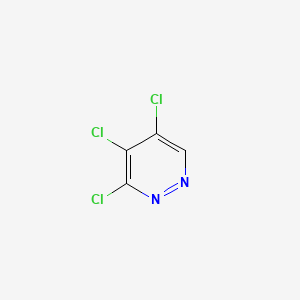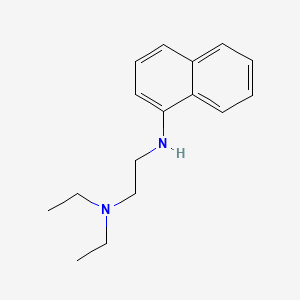
N-(1-Naphthyl)-N',N'-diethylethylenediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Naphthyl)-N’,N’-diethylethylenediamine is an organic compound that belongs to the class of ethylenediamines. It is characterized by the presence of a naphthyl group attached to the ethylenediamine backbone. This compound is known for its applications in various fields, including analytical chemistry and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-(1-Naphthyl)-N’,N’-diethylethylenediamine can be synthesized through the reaction of 1-naphthylamine with 2-chloroethanamine under controlled conditions. The reaction typically involves the use of a solvent such as ethanol or methanol and requires heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
In industrial settings, the production of N-(1-Naphthyl)-N’,N’-diethylethylenediamine involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-Naphthyl)-N’,N’-diethylethylenediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the naphthyl group, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride for halogenation.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Reduced amine derivatives.
Substitution: Halogenated naphthyl derivatives.
Applications De Recherche Scientifique
N-(1-Naphthyl)-N’,N’-diethylethylenediamine has several scientific research applications:
Analytical Chemistry: Used as a reagent for the spectrophotometric determination of aromatic amines, aminophenols, and other compounds.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool for certain diseases.
Industry: Utilized in the synthesis of coordination compounds and as a ligand in catalysis.
Mécanisme D'action
The mechanism of action of N-(1-Naphthyl)-N’,N’-diethylethylenediamine involves its interaction with specific molecular targets. The compound can act as a ligand, forming coordination complexes with metal ions. It can also participate in hydrogen bonding and π-π interactions, which are crucial for its function as a sensor or reagent in various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(1-Naphthyl)ethylenediamine: Similar structure but lacks the diethyl groups.
Naphthylamine: Contains the naphthyl group but lacks the ethylenediamine backbone.
Ethylenediamine: Lacks the naphthyl group but has a similar diamine structure.
Uniqueness
N-(1-Naphthyl)-N’,N’-diethylethylenediamine is unique due to the presence of both the naphthyl group and the diethyl-substituted ethylenediamine backbone. This combination imparts specific chemical properties, such as enhanced solubility and reactivity, making it suitable for specialized applications in analytical chemistry and pharmaceuticals .
Propriétés
IUPAC Name |
N',N'-diethyl-N-naphthalen-1-ylethane-1,2-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2/c1-3-18(4-2)13-12-17-16-11-7-9-14-8-5-6-10-15(14)16/h5-11,17H,3-4,12-13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMZRCWDZLLMPBU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC1=CC=CC2=CC=CC=C21 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50200376 |
Source


|
| Record name | N-(1-Naphthyl)-N',N'-diethylethylenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50200376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5235-86-9 |
Source


|
| Record name | N-(1-Naphthyl)-N',N'-diethylethylenediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005235869 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(1-Naphthyl)-N',N'-diethylethylenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50200376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(2-Benzimidazolyl)phenyl]maleimide](/img/structure/B1194385.png)

